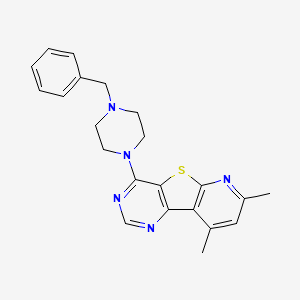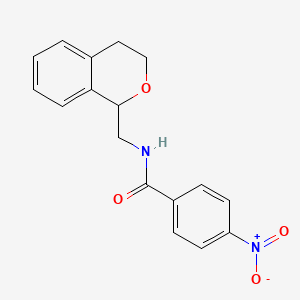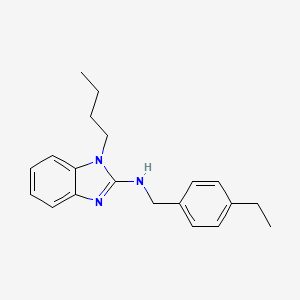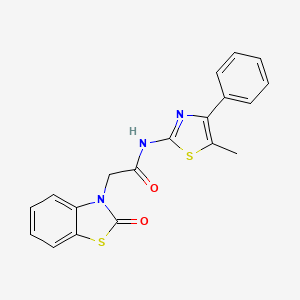
Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, and a piperazine moiety, which is a nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- typically involves multiple steps. One common approach is the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely to be applied to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and strong bases or acids are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives .
Aplicaciones Científicas De Investigación
Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can lead to a decrease in melanin production, which is beneficial in treating hyperpigmentation disorders . The exact molecular pathways involved in its action are still under investigation, but docking studies suggest a strong binding affinity to the enzyme’s active site .
Comparación Con Compuestos Similares
4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone: This compound is also a tyrosinase inhibitor and has shown significant activity in reducing melanin production.
1-(4-benzylpiperazin-1-yl)propan-1-one: Another compound with a similar piperazine moiety, used in various chemical and biological studies.
Uniqueness: Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorene core with a piperazine moiety makes it particularly interesting for medicinal chemistry applications, as it can interact with a variety of biological targets .
Propiedades
Fórmula molecular |
C22H23N5S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
6-(4-benzylpiperazin-1-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C22H23N5S/c1-15-12-16(2)25-22-18(15)19-20(28-22)21(24-14-23-19)27-10-8-26(9-11-27)13-17-6-4-3-5-7-17/h3-7,12,14H,8-11,13H2,1-2H3 |
Clave InChI |
IFFJJNLDTRGYMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11570177.png)

![3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11570187.png)
![(6E)-6-[3-[(E)-2-(2-chlorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11570192.png)

![7-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11570200.png)
![5-bromo-2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11570205.png)
![11-benzyl-5-[(Z)-2-phenylethenyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11570214.png)
![(3E)-3-[(7-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11570221.png)
![2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11570231.png)
![cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11570235.png)

![5-(4-Methylphenyl)-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B11570244.png)
![3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11570253.png)
